Diethenyl phosphate
Description
Diethenyl phosphate (systematic name pending IUPAC validation) is a hypothesized organophosphate ester characterized by two ethenyl (vinyl) groups attached to a phosphate core.
Properties
CAS No. |
63249-66-1 |
|---|---|
Molecular Formula |
C4H6O4P- |
Molecular Weight |
149.06 g/mol |
IUPAC Name |
bis(ethenyl) phosphate |
InChI |
InChI=1S/C4H7O4P/c1-3-7-9(5,6)8-4-2/h3-4H,1-2H2,(H,5,6)/p-1 |
InChI Key |
PFWTWIIECBCANP-UHFFFAOYSA-M |
Canonical SMILES |
C=COP(=O)([O-])OC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethenyl phosphate can be synthesized through the reaction of phosphorus trichloride with ethanol. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ] Under similar conditions but in the presence of a base, triethyl phosphite is formed .
Industrial Production Methods
Industrial production of this compound involves the use of phosphorus trichloride and ethanol in large-scale reactors. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The by-products, such as hydrogen chloride and ethyl chloride, are removed through distillation and other purification techniques .
Chemical Reactions Analysis
Types of Reactions
Diethenyl phosphate undergoes various chemical reactions, including:
Hydrolysis: This compound hydrolyzes to give phosphorous acid, especially in the presence of hydrogen chloride.
Transesterification: When treated with an alcohol, this compound undergoes transesterification, resulting in the formation of different phosphonate esters.
P-Alkylation: This compound can be deprotonated with potassium tert-butoxide, allowing for alkylation at the phosphorus atom.
Common Reagents and Conditions
Hydrolysis: Water and hydrogen chloride.
Transesterification: Alcohols with high boiling points.
P-Alkylation: Potassium tert-butoxide and alkyl halides.
Major Products
Hydrolysis: Phosphorous acid.
Transesterification: Various phosphonate esters.
P-Alkylation: Alkylated phosphonates.
Scientific Research Applications
Diethenyl phosphate has several applications in scientific research:
Biology: This compound is studied for its effects on serum lipid, hormones, inflammation, and gut microbiota.
Medicine: It is used as a pharmaceutical intermediate for ubiquitin-protease pathway kinase modulation.
Industry: This compound-based ionic liquids are explored for use in absorption refrigeration technology.
Mechanism of Action
Diethenyl phosphate exerts its effects through various mechanisms:
Hydrophosphonylation Reaction: It adds across unsaturated groups, such as aldehydes, in a manner similar to the Abramov reaction.
Enzyme Interaction: It interacts with enzymes like cholinesterase and diacylglycerol acyltransferase, affecting their activity.
Comparison with Similar Compounds
Structural and Molecular Properties
The following table summarizes key properties of Diethenyl phosphate (inferred) and its analogs:
Stability and Environmental Impact
- Hydrolysis : this compound’s unsaturated bonds may increase susceptibility to hydrolysis compared to aryl-substituted analogs like diphenyl phosphate .
- Thermal Decomposition : Aryl phosphates (e.g., diphenyl phosphate) decompose above 300°C, whereas alkyl variants (e.g., dimethyl phenyl phosphate) degrade at lower temperatures (~200°C) .
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